![molecular formula C16H22N6OS B2474091 N-(2-(6-(メチルチオ)-4-(ピロリジン-1-イル)-1H-ピラゾロ[3,4-d]ピリミジン-1-イル)エチル)シクロプロパンカルボキサミド CAS No. 941985-80-4](/img/structure/B2474091.png)

N-(2-(6-(メチルチオ)-4-(ピロリジン-1-イル)-1H-ピラゾロ[3,4-d]ピリミジン-1-イル)エチル)シクロプロパンカルボキサミド

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

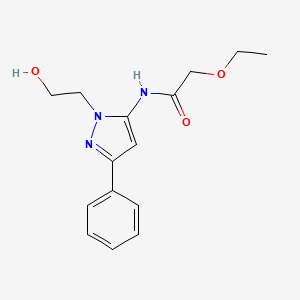

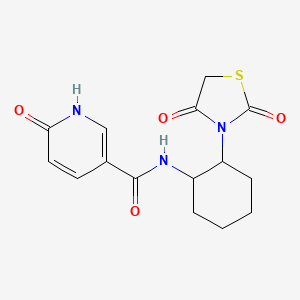

N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopropanecarboxamide is a useful research compound. Its molecular formula is C16H22N6OS and its molecular weight is 346.45. The purity is usually 95%.

BenchChem offers high-quality N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopropanecarboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopropanecarboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

- この化合物は、不斉マイケル付加の触媒として研究されています。特に、アントロンとニトロスチレンの反応を触媒します。このプロセスは、高いエナンチオ選択性(最大85%ee)と優れた収率(79%〜88%)でキラルな生成物を生成し、比較的短い反応時間(15時間)で進行します。 反応は、ジクロロメタン(CH2Cl2)中で40°Cで効率的に行われます .

不斉マイケル付加触媒:

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multi-step organic synthesis. Common steps include the construction of the pyrazolopyrimidine core, followed by the incorporation of the pyrrolidinyl group, methylthio substitution, and finally, the attachment of the cyclopropanecarboxamide moiety. Typical reagents might include nucleophiles, electrophiles, and a range of organic solvents, all handled under controlled temperatures and pressures.

Industrial Production Methods: On an industrial scale, the preparation of this compound might employ streamlined protocols for efficiency and yield optimization. This could involve the use of automated synthesis machines and continuous flow reactors to ensure consistent production under stringent quality control standards.

化学反応の分析

Types of Reactions: This compound undergoes several types of reactions, including oxidation, reduction, and substitution. It can react with strong oxidizing agents resulting in the formation of various oxidized derivatives. Reductive conditions might lead to the cleavage of the methylthio group, while substitution reactions could allow for the modification of its functional groups.

Common Reagents and Conditions: Reagents such as potassium permanganate, lithium aluminum hydride, and halogenating agents are often employed in these reactions. Reaction conditions vary, but typically include controlled temperatures and inert atmospheres to prevent undesired side reactions.

Major Products: Depending on the reaction, the major products might include oxidized forms, reduced derivatives, and substituted analogs that retain the core structure but with modified functionalities.

Scientific Research Applications: N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopropanecarboxamide has a broad range of applications:

Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in studying reaction mechanisms.

Biology: This compound can act as a probe in biochemical assays, helping elucidate biological pathways and interactions.

Medicine: Its potential therapeutic properties are explored in pharmacology, where it may exhibit activity against specific biological targets.

Industry: Applications might include its use in the development of novel materials or as an intermediate in chemical manufacturing processes.

Mechanism of Action: The mechanism by which this compound exerts its effects involves interaction with specific molecular targets. Its structure allows it to bind to proteins or nucleic acids, potentially modulating their function. The cyclopropanecarboxamide moiety might contribute to the binding affinity and specificity, while the pyrazolopyrimidine core interacts with key sites within the target molecules.

Comparison with Similar Compounds: This compound stands out due to its unique structural combination of the pyrazolopyrimidine core, methylthio, and pyrrolidinyl groups. When compared to similar compounds, such as other pyrazolopyrimidines or cyclopropanecarboxamides, it displays distinct reactivity patterns and biological activity.

類似化合物との比較

Pyrazolopyrimidines with different substituents.

Cyclopropanecarboxamides without the pyrazolopyrimidine core.

Compounds with analogous functional groups but differing in specific substitutions.

There you have it—a deep dive into N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopropanecarboxamide! Intriguing stuff, isn't it?

特性

IUPAC Name |

N-[2-(6-methylsulfanyl-4-pyrrolidin-1-ylpyrazolo[3,4-d]pyrimidin-1-yl)ethyl]cyclopropanecarboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N6OS/c1-24-16-19-13(21-7-2-3-8-21)12-10-18-22(14(12)20-16)9-6-17-15(23)11-4-5-11/h10-11H,2-9H2,1H3,(H,17,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWCZYAZIKRJAFW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC2=C(C=NN2CCNC(=O)C3CC3)C(=N1)N4CCCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N6OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-(5-{[(2-fluorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)acetamide](/img/structure/B2474008.png)

![1-[3-(2H-1,3-benzodioxol-5-yl)pyrrolidin-1-yl]-2-[4-(propane-2-sulfonyl)phenyl]ethan-1-one](/img/structure/B2474011.png)

![N-cyclohexyl-3-(5-oxo-1-{[(propylcarbamoyl)methyl]sulfanyl}-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl)propanamide](/img/structure/B2474014.png)

![2-Chloro-6-fluorobenzaldehyde O-{[(5-chloro-1-methyl-1H-pyrazol-4-yl)amino]carbonyl}oxime](/img/structure/B2474016.png)

![2-((4-Fluorophenyl)thio)-1-(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)ethanone](/img/structure/B2474017.png)

![methyl 5-(3-methoxyphenyl)-7-methyl-4-oxo-2-(propylsulfanyl)-3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2474019.png)

![(Z)-ethyl 2-(2-((cyclohexanecarbonyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2474022.png)

![1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-3-(3-methylthiophen-2-yl)propan-1-one](/img/structure/B2474028.png)